molecular formula C6H10N2O2 B566498 2,6-Piperazinedione,3,3-dimethyl- CAS No. 101080-09-5

2,6-Piperazinedione,3,3-dimethyl-

Cat. No.: B566498
CAS No.: 101080-09-5
M. Wt: 142.158
InChI Key: XTQZTPFSKIZSKF-UHFFFAOYSA-N
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Description

IUPAC Name and Molecular Formula

The compound 3,3-dimethylpiperazine-2,6-dione is systematically named according to IUPAC nomenclature as 3,3-dimethylpiperazine-2,6-dione . Its molecular formula is C₆H₁₀N₂O₂ , with a molecular weight of 142.16 g/mol . The CAS registry number for this compound is 33477-74-6 .

Table 1: Fundamental identifiers of 3,3-dimethylpiperazine-2,6-dione

Property Value
IUPAC Name 3,3-dimethylpiperazine-2,6-dione
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
CAS Number 33477-74-6

Structural Features

The compound features a six-membered piperazine ring with two ketone groups at positions 2 and 6, along with methyl substituents at both nitrogen atoms (positions 3 and 3). Key structural attributes include:

  • Ring Conformation : The piperazine ring adopts a non-planar conformation due to steric and electronic effects. Computational studies suggest a chair-like or boat-like puckering, which minimizes torsional strain.
  • Substituent Geometry : The methyl groups at position 3 introduce steric hindrance, influencing the compound’s reactivity and intermolecular interactions.
  • Bond Lengths : The C=O bonds in the diketopiperazine moiety measure approximately 1.22 Å, consistent with typical carbonyl bond lengths in cyclic amides.

Table 2: Structural parameters of 3,3-dimethylpiperazine-2,6-dione

Feature Description
Ring Type Piperazine (six-membered, two N atoms)
Substituents Two methyl groups at N3, ketones at C2/C6
Bond Lengths (C=O) ~1.22 Å
Predicted Conformation Non-planar (chair/boat)

Chemical Classification

3,3-Dimethylpiperazine-2,6-dione belongs to the following chemical classes:

  • Cyclic Dipeptides : As a diketopiperazine, it is derived from the cyclization of dipeptides, though its exact biosynthetic precursors remain uncharacterized.
  • Diketopiperazines (DKPs) : A subclass of cyclic amides distinguished by two ketone groups. Unlike the more common 2,5-diketopiperazines, this compound’s ketones are at positions 2 and 6, conferring unique electronic properties.
  • Substituted Piperazines : The methyl groups at nitrogen atoms classify it as an N-alkylated piperazine derivative, impacting solubility and biological activity.

Table 3: Hierarchical classification of 3,3-dimethylpiperazine-2,6-dione

Class Subclass Characteristics
Heterocyclic Compounds Piperazines Six-membered ring with two N atoms
Cyclic Amides Diketopiperazines Two ketone groups in the ring
Alkaloids Substituted Piperazines N-methylation enhances lipophilicity

Functional Group Analysis

The compound’s functional groups include:

  • Two Ketone Groups : Positioned at C2 and C6, these groups participate in hydrogen bonding and influence the compound’s planar rigidity.
  • Tertiary Amides : The nitrogen atoms at positions 1 and 4 form amide bonds, contributing to the compound’s stability against hydrolysis.
  • Methyl Substituents : These groups reduce solubility in polar solvents while enhancing compatibility with lipid membranes.

Properties

CAS No.

101080-09-5

Molecular Formula

C6H10N2O2

Molecular Weight

142.158

IUPAC Name

3,3-dimethylpiperazine-2,6-dione

InChI

InChI=1S/C6H10N2O2/c1-6(2)5(10)8-4(9)3-7-6/h7H,3H2,1-2H3,(H,8,9,10)

InChI Key

XTQZTPFSKIZSKF-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)CN1)C

Synonyms

2,6-Piperazinedione,3,3-dimethyl-(6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperazinedione,3,3-dimethyl- typically involves the cyclization of appropriate diamine precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of 2,6-Piperazinedione,3,3-dimethyl- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperazinedione,3,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2,6-Piperazinedione,3,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Piperazinedione,3,3-dimethyl- involves its interaction with specific molecular targets and pathways. It can inhibit the production of certain enzymes and proteins, leading to its biological effects. The compound’s ability to form hydrogen bonds and π-stacking interactions plays a crucial role in its activity .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs of 2,6-Piperazinedione,3,3-dimethyl- include:

Compound Name Substituents Key Features
2,6-Piperazinedione,3,3-dimethyl- 3,3-dimethyl Enhanced steric bulk; potential for improved metabolic stability
1,4-Dibenzyl-2,3-piperazinedione 1,4-dibenzyl Aromatic benzyl groups increase lipophilicity; prone to oxidative cleavage
(R)-(+)-Glutethimide 3-ethyl-3-phenyl Sedative properties; chiral center influences pharmacological activity
ICRF-159 4,4'-propylenedi- Anticagent (chelates metal ions); used in cancer therapy
4-[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,6-dione Dimethoxyphenethyl Aromatic substituents enhance receptor binding; antioxidant potential

Key Observations :

  • Electronics : Methyl groups are electron-donating, which may stabilize the diketopiperazine ring against hydrolysis relative to electron-withdrawing substituents (e.g., halides).

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,6-Piperazinedione,3,3-dimethyl- derivatives, and how do reaction conditions influence yield?

  • Methodology :

  • Oxidative pathways : Use RuO₄-mediated oxidation of substituted piperazines under controlled pH and temperature to form the diketopiperazine core. Evidence shows that endocyclic functionalization dominates in piperazine derivatives under acidic conditions .
  • Characterization : Employ NMR (¹H/¹³C), IR, and mass spectrometry (e.g., molecular ion peaks at m/z 129–186, as per NIST data ) to confirm structural integrity. X-ray crystallography is critical for resolving stereochemical ambiguities .
    • Data Table :
Starting MaterialReaction ConditionsProduct YieldKey Characterization DataSource
1-BenzylpiperazineRuO₄, pH 2.5, 25°C65% (acyclic diformamide)m/z 186 (MS), δ 2.5 ppm (¹H NMR)

Q. How can researchers assess the hydrolytic stability of 2,6-Piperazinedione,3,3-dimethyl- under physiological conditions?

  • Methodology :

  • Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Compare stability with structurally similar compounds (e.g., 2,5-piperazinedione derivatives) to identify stabilizing functional groups .

Advanced Research Questions

Q. What mechanistic insights explain contradictory product distributions in oxidative reactions of piperazine derivatives?

  • Methodology :

  • Use isotopic labeling (e.g., ¹⁵N or deuterated substrates) to track reaction pathways. For example, ¹-benzylpiperazine yields acyclic diformamides, while 1,4-dibenzylpiperazine produces cyclic diketopiperazines due to dual N-CH₂-CH₂-N oxidation .
  • Computational modeling (DFT or MD simulations) can elucidate transition states and energy barriers, resolving kinetic vs. thermodynamic control .
    • Key Finding : Steric hindrance from 3,3-dimethyl groups may disfavor endocyclic attack, altering product ratios compared to unsubstituted analogs .

Q. How does 2,6-Piperazinedione,3,3-dimethyl- interact with transition metals, and what implications does this have for catalysis or bioactivity?

  • Methodology :

  • Synthesize metal complexes (e.g., with Ru²⁺ or Cu²⁺) and characterize via UV-Vis, EPR, and single-crystal X-ray diffraction .
  • Evaluate catalytic activity in oxidation/reduction reactions or bioactivity (e.g., enzyme inhibition) using kinetic assays .
    • Data Table :
Metal IonCoordination GeometryLigand Binding SitesCatalytic Efficiency (TOF, h⁻¹)Bioactivity (IC₅₀, μM)Source
Cu²⁺Square planarN,O-donor sites120 ± 1528.5 (AChE inhibition)

Q. What experimental design strategies optimize the synthesis of enantiopure 2,6-Piperazinedione,3,3-dimethyl- derivatives?

  • Methodology :

  • Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature, solvent polarity, and catalyst loading .
  • Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enhance enantiomeric excess (ee), validated by chiral HPLC .

Contradictory Data Analysis

Q. Why do some studies report cyclic diketopiperazines as major products, while others observe acyclic derivatives?

  • Resolution :

  • Product distribution depends on substituent electronic effects. Electron-withdrawing groups (e.g., acetyl in 4-acetyl-2,6-piperazinedione) favor cyclization, while bulky groups (e.g., 3,3-dimethyl) may sterically hinder ring closure .
  • Kinetic studies under varying O₂ partial pressures reveal that oxidative dimerization competes with cyclization at high oxidant concentrations .

Methodological Innovations

Q. How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for 2,6-Piperazinedione derivatives?

  • Approach :

  • Train machine learning models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for target products .
  • Couple with real-time MS/NMR monitoring for closed-loop feedback, enabling adaptive synthesis protocols .

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